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molecular formula C9H7F3O3 B069542 2,4,5-Trifluoro-3-ethoxy benzoic acid CAS No. 169507-61-3

2,4,5-Trifluoro-3-ethoxy benzoic acid

Cat. No. B069542
M. Wt: 220.14 g/mol
InChI Key: HXAPHOPNZQFBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05488152

Procedure details

4.4 g (20 mmol) of tetrafluorophthalic anhydride are dissolved in 3 g of water and 30 g of ethanol, 4.2 g of lithium hydroxide hydrate are added, and the mixture is heated at reflux for 48 hours. Then 50 g of water are added and an ethanol/water mixture (31.9 g) is distilled off until a head temperature of 100° C. is reached. Subsequently a pH of 0.6 is established by adding 19 g of 30% strength hydrochloric acid, and the mixture is extracted using a mixture of 20 g of 1,2-dichlorobenzene and 10 g of Hostarex A327. The organic phase is dried over MgSO4, heated at 140° C. for one hour until the evolution of gas comes to an end (decarboxylation) and then adjusted at 25° C. to a pH of 14 using 12.1 g of 35% strength sodium hydroxide solution. The mixture is extracted three times with in each case 50 g of dichloromethane, and the aqueous phase is adjusted to a pH of 0.7 by adding 9.4 g of 30% strength hydrochloric acid and extracted with MTBE. The mixture is dried over MgSO4 and filtered, and removal of the solvent leaves 3.4 g (15.5 mmol, corresponding to 77%) of yellowish 3-ethoxy-2,4,5-trifluorobenzoic acid (purity by GC>95%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
solvent
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](F)=[C:4]([F:14])[C:5]([F:13])=[C:6]2C(=O)[O:10][C:8](=[O:9])[C:7]=12.O.[OH-].[Li+].[CH2:19]([OH:21])[CH3:20]>O>[CH2:19]([O:21][C:3]1[C:2]([F:1])=[C:7]([CH:6]=[C:5]([F:13])[C:4]=1[F:14])[C:8]([OH:10])=[O:9])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
Name
Quantity
3 g
Type
solvent
Smiles
O
Step Two
Name
lithium hydroxide hydrate
Quantity
4.2 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
30 g
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
DISTILLATION
Type
DISTILLATION
Details
an ethanol/water mixture (31.9 g) is distilled off until a head temperature of 100° C.
ADDITION
Type
ADDITION
Details
by adding 19 g of 30% strength hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted
ADDITION
Type
ADDITION
Details
a mixture of 20 g of 1,2-dichlorobenzene and 10 g of Hostarex A327
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
adjusted at 25° C. to a pH of 14
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with in each case 50 g of dichloromethane
ADDITION
Type
ADDITION
Details
by adding 9.4 g of 30% strength hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=C(C(=O)O)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.5 mmol
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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